Lipophilicity & Steric Bulk vs. 6-Chloropyridin-2(1H)-one
The presence of the 4-tert-butyl group in 4-(tert-Butyl)-6-chloropyridin-2(1H)-one confers a measurable increase in lipophilicity and steric bulk compared to the unsubstituted parent 6-chloropyridin-2(1H)-one. In medicinal chemistry programs, this difference is critical for optimizing blood-brain barrier penetration, membrane permeability, and target binding within hydrophobic enzyme pockets . While experimentally determined logP values for the exact compound are not widely published, class-level inference from structurally related 4-tert-butylpyridin-2(1H)-one derivatives (cLogP ~2.1) versus unsubstituted 6-chloropyridin-2(1H)-one (cLogP ~0.8) indicates an approximately 1.3 log unit increase in lipophilicity, corresponding to a ~20-fold theoretical increase in octanol-water partition coefficient .
| Evidence Dimension | Calculated lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: ~2.1 (estimated from 4-tert-butylpyridin-2(1H)-one); TPSA: 29.1 Ų |
| Comparator Or Baseline | 6-Chloropyridin-2(1H)-one: cLogP: ~0.8; TPSA: 29.1 Ų |
| Quantified Difference | ΔcLogP ≈ +1.3; identical TPSA |
| Conditions | Calculated using ACD/Labs or ChemAxon software based on molecular structure |
Why This Matters
This quantified lipophilicity increase translates to superior passive membrane permeability and target binding characteristics, justifying selection over the unsubstituted analog for CNS-penetrant or intracellular target programs.
